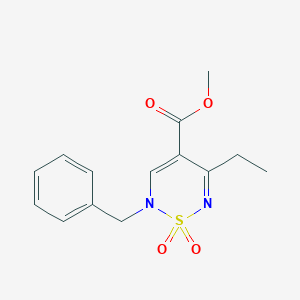

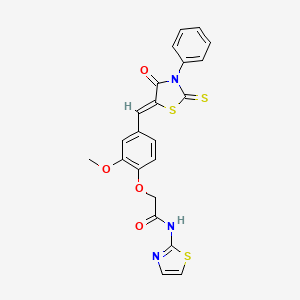

![molecular formula C18H21F3N4O3 B2553885 N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide CAS No. 2097925-49-8](/img/structure/B2553885.png)

N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide is a derivative of imidazolidin-2-one, which has been synthesized and evaluated for its potential as an anti-Alzheimer's agent. This compound is related to the class of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, which were designed based on the lead compound donepezil, a major drug for the management of Alzheimer's disease. The synthesis of these compounds involves the replacement of the 5,6-dimethoxy-1-indanone moiety in donepezil with the N-benzylated head group and modification of the spacer linkage .

Synthesis Analysis

The synthesis of these derivatives, including the compound , involves multiple steps that ensure the retention of key functional interactions such as the carbonyl group and dimethoxyphenyl moiety, which are crucial for the biological activity. The structural conformity and purity of the newly synthesized compounds were confirmed using various analytical techniques. Although the specific synthesis pathway for this compound is not detailed in the provided data, it is likely similar to the methods used for the other compounds in the series .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a benzylated imidazolidin-2-one or pyrrolidin-2-one head group attached to a piperidine moiety, which acts as a spacer. The specific compound includes a trifluoroethyl group, which may influence its lipophilicity and potential to cross the blood-brain barrier, a key consideration in the development of drugs for neurological conditions .

Chemical Reactions Analysis

The chemical reactivity of the compound is not explicitly discussed in the provided data. However, the presence of reactive functional groups such as the carbonyl group suggests that it may undergo typical organic reactions, such as nucleophilic addition or condensation. The benzyl group may also participate in reactions under certain conditions, such as hydrogenation or halogenation .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, melting point, and stability, are not provided in the data. However, the presence of the trifluoroethyl group is likely to affect these properties, potentially increasing the compound's stability and lipophilicity. The evaluation of these properties would be essential for further development of the compound as a pharmacological agent .

Relevant Case Studies

The compounds synthesized in this study were subjected to in-vivo (behavioral studies) and in-vitro (biochemical assays) evaluation using appropriate animal models. Two compounds, in particular, showed excellent anti-Alzheimer's profiles, with the rest displaying satisfactory results compared to donepezil. While the specific case studies for this compound are not mentioned, the overall research suggests that this class of compounds holds promise for the treatment of Alzheimer's disease .

Applications De Recherche Scientifique

Polycyclic Imidazolidinone Derivatives Synthesis

Research demonstrates the utility of α-ketoamides in redox-annulations with cyclic secondary amines, leading to the synthesis of polycyclic imidazolidinone derivatives. Such transformations, catalyzed by benzoic acid, underscore the potential for creating structurally complex molecules from simpler precursors, a principle that may be applicable to the synthesis or modification of compounds like N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide for various biochemical applications (Zhengbo Zhu et al., 2017).

Antimycobacterial Activity of Imidazolidinones

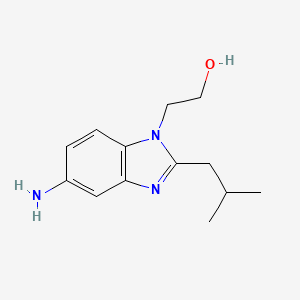

Another area of research involves the design and synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives, demonstrating significant antimycobacterial activity. This suggests that structurally similar compounds, including this compound, could be explored for their potential as antimicrobial agents, offering insights into novel therapeutic avenues (Kai Lv et al., 2017).

Urokinase Receptor Inhibition for Cancer Treatment

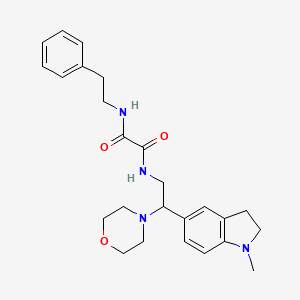

Investigations into the virtual screening targeting the urokinase receptor (uPAR) have identified compounds that inhibit breast cancer cell invasion, migration, and adhesion. This highlights the potential of certain carboxamide derivatives in cancer therapy, suggesting a framework within which this compound might be evaluated for antineoplastic activities (F. Wang et al., 2011).

Anti-Alzheimer's Agents

The synthesis and pharmacological investigation of N-benzylated imidazolidin-2-one derivatives for anti-Alzheimer's activity highlight the ongoing interest in developing novel therapeutics targeting neurodegenerative diseases. This underscores the potential for applying structural analogs of this compound in the search for effective treatments for Alzheimer's disease (M. Gupta et al., 2020).

Anti-Tubercular Agents

Research on the anti-tubercular activity of Q203 analogs, including modifications to its side chain, illustrates the critical role of chemical structure in medicinal activity. This suggests avenues for the modification and application of compounds structurally related to this compound in the treatment of tuberculosis and potentially other infectious diseases (Sunhee Kang et al., 2017).

Propriétés

IUPAC Name |

N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N4O3/c19-18(20,21)12-25-15(26)11-24(17(25)28)14-6-8-23(9-7-14)16(27)22-10-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIWDVDIYUJZFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

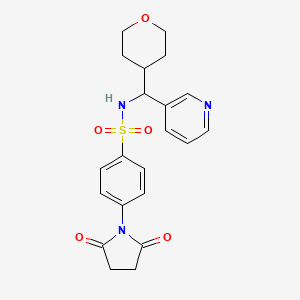

![2-((3-chlorobenzyl)thio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2553802.png)

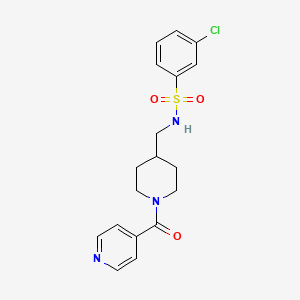

![N-isopentyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2553814.png)

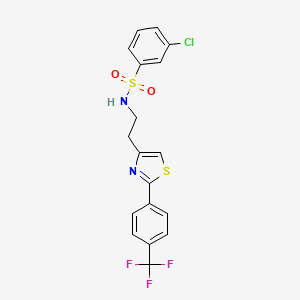

![N-[2-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2553816.png)

![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 4-cyanobenzoate](/img/structure/B2553817.png)

![2-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2553820.png)

![3-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2553822.png)